molecular formula C47H88N14O10 B12611286 L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine CAS No. 918437-30-6

L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine

Cat. No.: B12611286
CAS No.: 918437-30-6
M. Wt: 1009.3 g/mol
InChI Key: HBZXNMSOXFNMSD-IZROAPMXSA-N
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Description

L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Breaks disulfide bonds, reducing the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in cross-linked peptides, while substitution can yield peptides with altered sequences.

Scientific Research Applications

Chemistry

Peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.

Biology

In biology, synthetic peptides are used as probes to study cellular processes, such as signal transduction and enzyme activity. They can also be used to develop peptide-based drugs.

Medicine

Peptides have therapeutic potential in treating various diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Research into peptide-based vaccines is also ongoing.

Industry

In industry, peptides are used in the development of new materials, such as hydrogels and nanomaterials. They can also be used in biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements.

    L-Arginyl-L-lysine: A dipeptide with potential therapeutic applications.

    L-Valyl-L-tyrosine: A dipeptide studied for its role in protein synthesis.

Uniqueness

L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group, which may confer unique properties and interactions compared to other peptides.

Properties

CAS No.

918437-30-6

Molecular Formula

C47H88N14O10

Molecular Weight

1009.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C47H88N14O10/c1-26(2)23-34(41(65)57-32(16-10-12-20-49)39(63)55-30(8)46(70)71)59-43(67)36(25-28(5)6)60-42(66)35(24-27(3)4)58-40(64)33(17-13-21-53-47(51)52)56-38(62)29(7)54-44(68)37-18-14-22-61(37)45(69)31(50)15-9-11-19-48/h26-37H,9-25,48-50H2,1-8H3,(H,54,68)(H,55,63)(H,56,62)(H,57,65)(H,58,64)(H,59,67)(H,60,66)(H,70,71)(H4,51,52,53)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

HBZXNMSOXFNMSD-IZROAPMXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

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